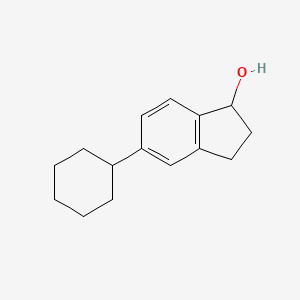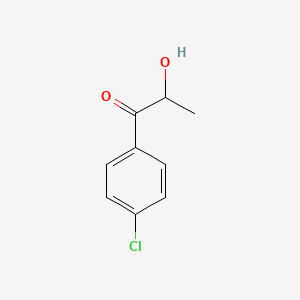
1-(4-Chlorophenyl)-2-hydroxypropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-2-hydroxypropan-1-one is an organic compound with the molecular formula C9H9ClO2. This compound is characterized by the presence of a chlorophenyl group attached to a hydroxypropanone moiety. It is a versatile intermediate used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
化学反应分析
Types of Reactions: 1-(4-Chlorophenyl)-2-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 1-(4-Chlorophenyl)-2-oxopropan-1-one or 1-(4-Chlorophenyl)-2-carboxypropan-1-one.
Reduction: 1-(4-Chlorophenyl)-2-hydroxypropan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Chlorophenyl)-2-hydroxypropan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
1-(4-Chlorophenyl)-2-oxopropan-1-one: Similar structure but with a ketone group instead of a hydroxy group.
1-(4-Chlorophenyl)-2-hydroxypropan-1-ol: Similar structure but with an alcohol group instead of a ketone group.
Uniqueness: 1-(4-Chlorophenyl)-2-hydroxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in various synthetic pathways and applications.
属性
CAS 编号 |
49656-24-8 |
|---|---|
分子式 |
C9H9ClO2 |
分子量 |
184.62 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-hydroxypropan-1-one |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6,11H,1H3 |
InChI 键 |
MRBCYWADGWRLRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


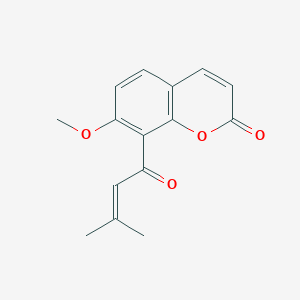
![2,2'-({3-[(2-Hydroxyethyl)amino]propyl}azanediyl)di(ethan-1-ol)](/img/structure/B14654615.png)
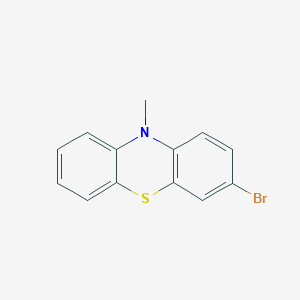
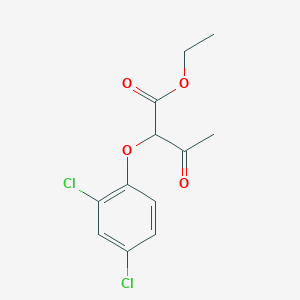
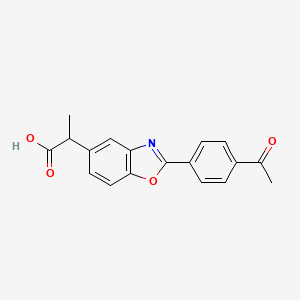
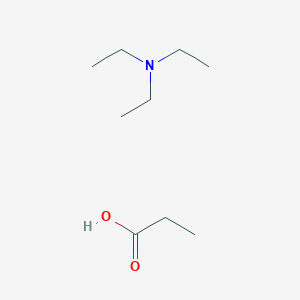

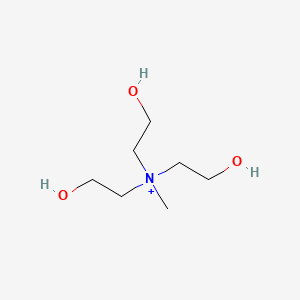
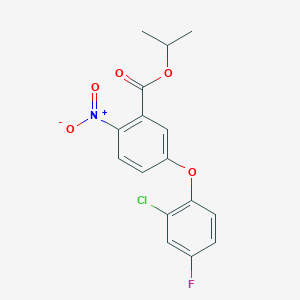
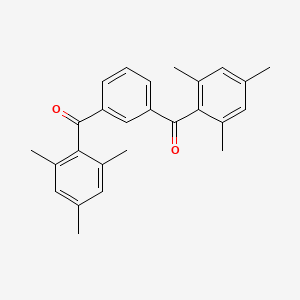
![Ethyl 3-[di(propan-2-yl)amino]-3-oxopropanoate](/img/structure/B14654681.png)

